molecular formula C10H12O3 B7968971 4-Ethyl-2-methoxybenzoic acid

4-Ethyl-2-methoxybenzoic acid

Cat. No.: B7968971
M. Wt: 180.20 g/mol
InChI Key: YFSSJMUFERUXAC-UHFFFAOYSA-N
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Description

4-Ethyl-2-methoxybenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, featuring an ethyl group at the fourth position and a methoxy group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-methoxybenzoic acid typically involves the following steps:

    Ethylation: The addition of an ethyl group (-C2H5) to the benzene ring.

    Oxidation: The conversion of the intermediate compound to the carboxylic acid form.

Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes that ensure high yield and purity. The use of solvents like ethanol and water is common, and the reactions are typically carried out under controlled temperatures and pressures to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the electron-donating methoxy group, the benzene ring is activated towards electrophilic substitution reactions such as nitration, halogenation, and sulfonation.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to form derivatives like esters and amides.

    Esterification: Reaction with alcohols to form esters.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

    Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

Major Products:

    Nitration: Nitro derivatives.

    Halogenation: Halogenated benzoic acids.

    Esterification: Esters of this compound.

Scientific Research Applications

4-Ethyl-2-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-2-methoxybenzoic acid involves its interaction with specific molecular targets. The methoxy and ethyl groups influence the electron distribution on the benzene ring, enhancing its reactivity towards electrophiles. This reactivity is crucial for its role in various synthetic pathways and its potential biological activities .

Comparison with Similar Compounds

    4-Methoxybenzoic Acid: Similar structure but lacks the ethyl group.

    2-Ethylbenzoic Acid: Similar structure but lacks the methoxy group.

    4-Ethylbenzoic Acid: Similar structure but lacks the methoxy group.

Uniqueness: The combination of these groups makes it a versatile compound in organic synthesis and industrial applications .

Biological Activity

4-Ethyl-2-methoxybenzoic acid (EMBA) is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethyl group and a methoxy group on the benzene ring, which influence its chemical reactivity and biological interactions. This article explores the biological activity of EMBA, including its mechanisms of action, therapeutic potential, and relevant research findings.

The structure of this compound allows it to participate in various chemical reactions. The methoxy and ethyl substituents enhance the electron density on the aromatic ring, making it more reactive towards electrophiles. This property is crucial for its role in biological systems and synthetic pathways.

PropertyValue
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Melting Point70-72 °C
SolubilitySoluble in organic solvents

Antioxidant Activity

Research has indicated that EMBA exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cellular models. The antioxidant capacity was evaluated using various assays, including DPPH and ORAC methods, demonstrating its potential as a natural antioxidant agent .

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory effects of EMBA. It has been shown to reduce pro-inflammatory cytokine levels in cell cultures, suggesting a mechanism that may involve the inhibition of NF-kB pathways . This property positions EMBA as a candidate for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

EMBA has demonstrated antimicrobial properties against various bacterial strains. Investigations into its efficacy against pathogens reveal that it can inhibit bacterial growth, making it a potential candidate for developing new antimicrobial agents . The compound's effectiveness varies with concentration and specific bacterial species.

Case Studies and Research Findings

  • Cell-Based Assays : A study conducted on human foreskin fibroblasts showed that EMBA could enhance proteasomal activity, which is crucial for protein degradation and cellular homeostasis. The compound was tested at concentrations ranging from 1 to 10 μg/mL, revealing no cytotoxic effects while promoting significant increases in proteasome activity .
  • In Silico Studies : Computational analyses have suggested that EMBA may act as a modulator of key biological pathways involved in aging and stress responses. The binding affinity of EMBA to specific proteins involved in these pathways indicates its potential as a therapeutic agent .
  • Comparative Analysis : In comparative studies with other benzoic acid derivatives, EMBA exhibited superior bioactivity in activating cathepsins B and L, enzymes involved in protein degradation pathways. This suggests that EMBA could be more effective than other compounds in enhancing cellular proteostasis .

Properties

IUPAC Name

4-ethyl-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSSJMUFERUXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 4-ethyl-2-methoxybenzoate (example 18c) (2.01 g, 10.3 mmol) was suspended in 1M aq. NaOH (40 mL) and the mixture was stirred at 60° C. overnight. The reaction mixture was cooled to rt and washed with hexanes. The aqueous layer was then separated and acidified with 6N HCl to pH 2. A white precipitate was collected washed with water and dried to give 4-ethyl-2-methoxybenzoic acid (1.8 g, 97%) as a white solid. 1H NMR (300 MHz, dMSO): δ 1.16-1.20 (t, 3H), 2.60-2.65 (dd, 2H), 3.80 (s, 3H), 6.82-6.84 (d, 1H), 6.95 (s, 1H), 7.57-7.59 (d, 1H).
Name
Methyl 4-ethyl-2-methoxybenzoate
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

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